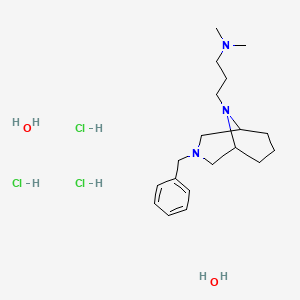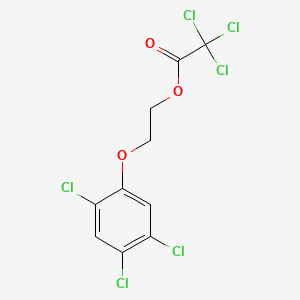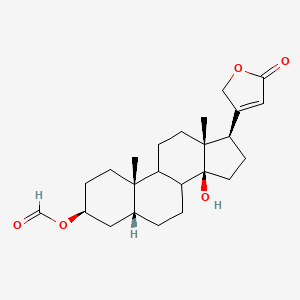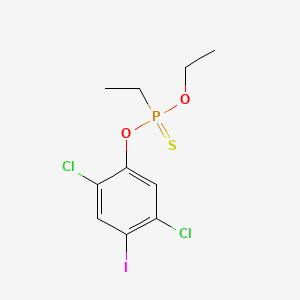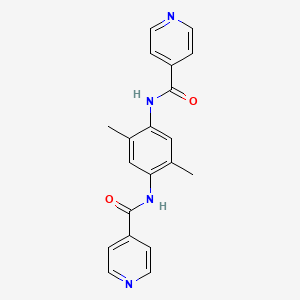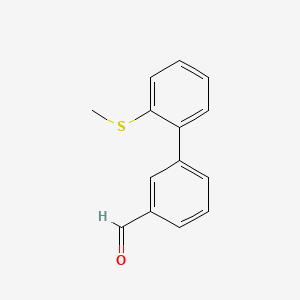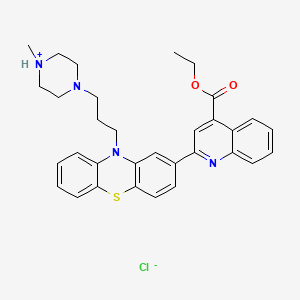
Sulphurous acid, gold potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphurous acid, gold potassium salt: is a chemical compound with the molecular formula AuH₃KO₃S. It is a gold-containing compound that is often used in various chemical processes and research applications. This compound is known for its unique properties and its ability to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves the following steps:
- Dissolving gold chloride (AuCl₃) in water to form a gold chloride solution.
- Adding potassium sulphite (K₂SO₃) to the gold chloride solution.
- The reaction between gold chloride and potassium sulphite results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sulphurous acid, gold potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.
Reduction: It can be reduced to elemental gold and potassium sulphite.
Substitution: The gold ion in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) can be used as oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) or ascorbic acid can be used as reducing agents.
Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed:
Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).
Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).
Substitution: Various metal sulphites depending on the substituting metal ion.
Applications De Recherche Scientifique
Sulphurous acid, gold potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Utilized in the production of gold nanoparticles and other gold-based materials for industrial applications.
Mécanisme D'action
The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with various molecular targets and pathways. The gold ion in the compound can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
- Gold chloride (AuCl₃)
- Gold sulphate (Au₂(SO₄)₃)
- Potassium gold cyanide (KAu(CN)₂)
Comparison:
- Gold chloride (AuCl₃): Unlike sulphurous acid, gold potassium salt, gold chloride is primarily used in gold plating and as a catalyst in organic synthesis.
- Gold sulphate (Au₂(SO₄)₃): Gold sulphate is used in electroplating and as a precursor for other gold compounds. It has different reactivity and applications compared to this compound.
- Potassium gold cyanide (KAu(CN)₂): This compound is widely used in gold electroplating. It is highly toxic due to the presence of cyanide, whereas this compound is considered less hazardous.
This compound stands out due to its unique combination of gold and sulphite ions, making it suitable for specific chemical and biological applications.
Propriétés
Numéro CAS |
67859-70-5 |
|---|---|
Formule moléculaire |
AuKO6S2 |
Poids moléculaire |
396.20 g/mol |
Nom IUPAC |
potassium;gold(3+);disulfite |
InChI |
InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |
Clé InChI |
RRDWZGMHSCBIGX-UHFFFAOYSA-J |
SMILES canonique |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


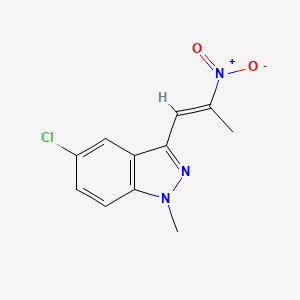
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
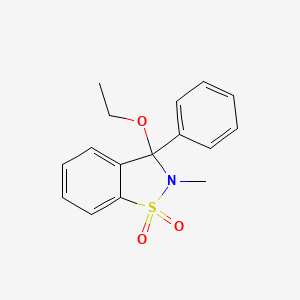
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
